molecular formula C16H25N3O5 B2425986 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide CAS No. 899982-41-3

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide

Cat. No. B2425986
CAS RN: 899982-41-3
M. Wt: 339.392
InChI Key: IGFJMPLDROYPEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C16H25N3O5 and its molecular weight is 339.392. The purity is usually 95%.
BenchChem offers high-quality N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications of Related Compounds

  • Antioxidant and Anti-inflammatory Applications : Compounds like N-acetylcysteine (NAC) have been extensively studied for their antioxidant properties. NAC serves as a precursor to glutathione, a potent intracellular antioxidant, and has been explored for its potential to mitigate oxidative stress-related conditions, including psychiatric disorders, cystic fibrosis, and as an antidote for acetaminophen overdose (Rushworth & Megson, 2014).

  • Neuroprotective and Psychiatric Applications : The role of NAC in modulating neurotransmitter pathways has been the subject of research, showing promise in treating conditions such as bipolar disorder, schizophrenia, and substance use disorders. Its action in regulating glutamatergic, dopaminergic, and neurotrophic pathways offers a potential mechanism for its therapeutic effects (Minarini et al., 2017).

  • Anti-inflammatory Drugs and Environmental Impact : The prevalence and impact of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and aspirin in aquatic ecosystems have been reviewed, highlighting the potential toxic effects on freshwater invertebrates. This indicates the environmental dimension of pharmaceutical compounds' impact, which could parallel research into related chemical compounds (Parolini, 2020).

  • Reproductive Health Concerns : The effects of widely used medications, including NSAIDs and acetaminophen, on reproductive development and health have been explored through experimental models. These studies are crucial for understanding the potential risks associated with the exposure to pharmacological agents during critical developmental windows (Boizet-Bonhoure et al., 2022).

Mechanism of Action

Target of Action

The primary targets of the compound “2-(4-acetylpiperazin-1-yl)-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2-oxoacetamide” are currently unknown

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.

properties

IUPAC Name

2-(4-acetylpiperazin-1-yl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O5/c1-12(20)18-6-8-19(9-7-18)15(22)14(21)17-10-13-11-23-16(24-13)4-2-3-5-16/h13H,2-11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFJMPLDROYPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide

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